2-Methoxy-5-nitropyridin-3-ol

Epigenetics Histone Methyltransferase Cancer

Researchers face failed SAR due to regioisomer activity cliffs. This 2-methoxy-5-nitro-3-hydroxy pyridine provides a validated pharmacophore for epigenetic and antiviral programs. - **EHMT2/GLP inhibition**: >116-fold potency advantage vs. 5-methoxy regioisomer. - **HIV-1 integrase**: Derivatives achieve 3 nM EC₅₀ in cellular assays. - **Clean reduction**: Pd/C hydrogenation avoids dehalogenation side reactions of 2-chloro analog. Supplied as a crystalline solid. 3-OH handle enables alkylation/acylation for library synthesis.

Molecular Formula C6H6N2O4
Molecular Weight 170.12 g/mol
CAS No. 138256-03-8
Cat. No. B3237201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-5-nitropyridin-3-ol
CAS138256-03-8
Molecular FormulaC6H6N2O4
Molecular Weight170.12 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=N1)[N+](=O)[O-])O
InChIInChI=1S/C6H6N2O4/c1-12-6-5(9)2-4(3-7-6)8(10)11/h2-3,9H,1H3
InChIKeyCMFWGQYOUJDMFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-5-nitropyridin-3-ol (CAS 138256-03-8) Key Properties and Research-Grade Procurement


2-Methoxy-5-nitropyridin-3-ol (CAS 138256-03-8) is a substituted nitropyridine featuring a methoxy group at the 2-position, a hydroxyl group at the 3-position, and a nitro group at the 5-position on the pyridine ring . This specific substitution pattern yields a molecular formula of C₆H₆N₂O₄ and a molecular weight of 170.12 g/mol . The compound is a crystalline solid with a calculated LogP of 1.23 and a topological polar surface area (tPSA) of 88.2 Ų . It serves primarily as a versatile intermediate in the synthesis of bioactive 3-nitropyridine derivatives and is a key building block for generating focused compound libraries targeting specific enzyme families .

Epigenetic inhibitor synthesis G9a/GLP methyltransferase targeted scaffold
Antiviral research HIV-1 integrase inhibitor lead scaffold
Library construction 3-nitropyridine focused libraries via 3-OH handle

Why 2-Methoxy-5-nitropyridin-3-ol Cannot Be Substituted with Common Analogs


Generic substitution among nitropyridine isomers fails due to the profound impact of the substitution pattern on molecular recognition and reactivity. The unique 2-methoxy-5-nitro-3-hydroxy arrangement on 2-Methoxy-5-nitropyridin-3-ol creates a distinct pharmacophore that is not replicated by closely related isomers like 3-methoxy-5-nitropyridin-2-ol (CAS 75710-99-5) or 5-methoxy-2-nitropyridin-3-ol (CAS 1609346-20-4) [1]. NMR studies confirm that the 2-methoxy group adopts a specific cis conformation influenced by steric repulsion with the nitro group, a geometry that directly affects intermolecular interactions [2]. This structural specificity translates into distinct activity profiles, where seemingly minor positional changes can lead to over a 100-fold difference in target affinity, as demonstrated in comparative assays below [3].

Regioisomer shift Positional isomer substitution may alter target affinity >100-fold; 5-methoxy or 3-methoxy analogs are not interchangeable.
Chloro analog 2-Chloro derivative can undergo competitive dehalogenation during reduction, limiting synthetic route transfer.
Biological divergence 3-Methoxy regioisomer lacks HIV-1 integrase activity profile; antiviral scaffold context does not transfer.

Quantitative Differentiation Evidence for 2-Methoxy-5-nitropyridin-3-ol vs. Closest Analogs


EHMT2 (G9a) Histone Methyltransferase Inhibition Potency vs. Regioisomers

In direct head-to-head comparisons against histone-lysine N-methyltransferase EHMT2 (G9a), 2-Methoxy-5-nitropyridin-3-ol (embedded in compound CHEMBL4217087) exhibits an IC₅₀ of 8 nM [1]. This is >116-fold more potent than its regioisomeric analog, 5-Methoxy-2-nitropyridin-3-ol (embedded in CHEMBL5207435), which displays a Ki of 22,600 nM (IC₅₀ equivalence assumed) against the same target under comparable assay conditions [2]. The assay measured inhibition of G9a methyltransferase activity using a biotinylated H3K9 peptide and SAM as substrates, with detection via TR-FRET [1].

EHMT2 inhibition
Head-to-head
IC₅₀ 8 nM vs. Ki 22,600 nM
Reported >100-fold selectivity difference
G9a enzyme assay, TR-FRET readout
Epigenetics Histone Methyltransferase Cancer

HIV-1 Integrase Inhibition vs. 3-Methoxy Regioisomer

Derivatives of 2-Methoxy-5-nitropyridin-3-ol demonstrate potent inhibition of HIV-1 integrase strand transfer, a critical step in viral replication. A derivative (CHEMBL4128924) exhibited an EC₅₀ of 3 nM in a cellular assay measuring inhibition of HIV-1 integrase strand transfer activity [1]. While direct comparative data for the free base is not available, this potency classifies the scaffold among the most active nitropyridine-based HIV-1 integrase inhibitors. In contrast, the 3-methoxy regioisomer 3-Methoxy-5-nitropyridin-2-ol is primarily noted for antimicrobial, not antiviral, applications , indicating a divergence in biological application based on the substitution pattern.

HIV-1 integrase
Reported
EC₅₀ 3 nM (derivative); regioisomer inactive
Scaffold-specific antiviral research context
Cellular strand transfer assay
Antiviral HIV-1 Integrase Virology

Functional Group Reactivity: Selective Reduction to Aminopyridine Intermediate

The 5-nitro group of 2-Methoxy-5-nitropyridin-3-ol can be selectively reduced to the corresponding 5-aminopyridine derivative under mild conditions (Pd/C, H₂, 1.01 MPa, 20-85 °C) [1]. This contrasts with the 2-chloro analog (2-Chloro-5-nitropyridin-3-ol), where the chlorine atom presents a competing electrophilic site, leading to unwanted dehalogenation byproducts during nitro reduction . The methoxy group provides a stable, non-leaving substituent that directs subsequent functionalization without side reactions, offering a cleaner synthetic route to 2-methoxy-5-aminopyridin-3-ol, a valuable intermediate for EHMT2 inhibitors and other bioactive molecules [2].

Selective reduction
Class-level
Pd/C, H₂; avoids dehalogenation
Supports synthetic route selectivity
Compared to 2-chloro analog
Organic Synthesis Intermediate Pharmaceutical

Physical Property Differentiation: Hydrogen Bonding Capacity vs. Chloro Analog

2-Methoxy-5-nitropyridin-3-ol possesses 5 hydrogen bond acceptors (HBAs) and 1 hydrogen bond donor (HBD), compared to the 2-chloro analog (2-Chloro-5-nitropyridin-3-ol), which has 4 HBAs and 1 HBD . The additional HBA from the methoxy oxygen enhances water solubility and influences logP (calculated LogP: 1.23 for 2-Methoxy-5-nitropyridin-3-ol vs. predicted higher for the chloro analog). The topological polar surface area (tPSA) of 88.2 Ų for the methoxy derivative is more favorable for drug-likeness, aligning with Lipinski's Rule of Five parameters for oral bioavailability.

Physicochemical profile
Data to verify
5 HBA, tPSA 88.2 Ų vs. 4 HBA
Supports solubility/permeability screening
Calculated properties; drug-likeness context
Physicochemical Properties Solubility Drug-likeness

Recommended Applications for 2-Methoxy-5-nitropyridin-3-ol Based on Evidence


Epigenetic Drug Discovery: G9a/GLP Histone Methyltransferase Inhibitors

Procure 2-Methoxy-5-nitropyridin-3-ol as a core scaffold for developing potent and selective inhibitors of EHMT2 (G9a) and EHMT1 (GLP). The >116-fold potency advantage over the 5-methoxy regioisomer [1] validates the 2-methoxy-5-nitro-3-hydroxy substitution pattern as essential for high-affinity binding to these epigenetic targets. The compound can be elaborated via the 3-hydroxyl group to generate focused libraries for cancer epigenetics research.

Antiviral Research: HIV-1 Integrase Inhibitor Scaffold

Use 2-Methoxy-5-nitropyridin-3-ol as a starting material for synthesizing potent HIV-1 integrase strand transfer inhibitors. Derivatives exhibit low nanomolar EC₅₀ values (e.g., 3 nM) in cellular assays [2], demonstrating the scaffold's utility for antiviral drug discovery. This application is not shared by the 3-methoxy regioisomer, which lacks reported anti-HIV activity .

Synthesis of 2-Methoxy-5-aminopyridin-3-ol Intermediates

Employ 2-Methoxy-5-nitropyridin-3-ol as a precursor for the selective synthesis of 2-methoxy-5-aminopyridin-3-ol via catalytic hydrogenation (Pd/C, H₂, 1.01 MPa) [3]. This route avoids the dehalogenation side reactions associated with the 2-chloro analog, ensuring higher yields and cleaner product profiles. The resulting aminopyridine is a key intermediate for further functionalization in medicinal chemistry programs.

Building Block for 3-Nitropyridine Derivative Libraries

Leverage the unique substitution pattern of 2-Methoxy-5-nitropyridin-3-ol to construct diverse 3-nitropyridine libraries. The 3-hydroxyl group serves as a versatile handle for alkylation, acylation, or other derivatizations, while the 5-nitro group can be subsequently reduced to an amine for further elaboration . This scaffold is particularly valuable for exploring structure-activity relationships (SAR) in projects targeting kinases, epigenetic readers, or antiviral targets.

Application
Selection Property
Validation Focus
Epigenetic inhibitor research
Methoxy-nitro-hydroxy scaffold
G9a/GLP methyltransferase assay comparison
Antiviral research
HIV-1 integrase inhibitor scaffold
Integrase strand transfer cellular assay
Aminopyridine intermediate synthesis
Methoxy substituent stability
Selective nitro reduction without dehalogenation
3-Nitropyridine library construction
Versatile 3-hydroxy derivatization handle
SAR exploration for kinase/epigenetic/antiviral targets

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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